

# Zovodotin: A Technical Deep Dive into a Novel Bispecific Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Zovodotin**, also known as zanidatamab **zovodotin** or ZW49, is an investigational antibodydrug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing solid tumors.[1][2][3] This document provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant clinical and preclinical data, intended to serve as a technical resource for the scientific community.

## **Core Structure and Chemical Properties**

**Zovodotin** is a complex biomolecule composed of three key components: a bispecific antibody, a cytotoxic payload, and a linker.

- The Antibody: The backbone of **Zovodotin** is zanidatamab (ZW25), a humanized bispecific antibody.[1] It is designed to simultaneously target two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2).[1][4] This biparatopic binding to both the ECD2 and ECD4 domains of HER2, the same domains targeted by trastuzumab and pertuzumab respectively, is a distinguishing feature.[1]
- The Payload: **Zovodotin** carries a proprietary, novel auristatin derivative as its cytotoxic payload.[1][5] Auristatins are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]



• The Linker: A proprietary, cleavable valine-citrulline linker connects the zanidatamab antibody to the auristatin payload.[1][2] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell and subsequent cleavage by intracellular proteases.

While specific details regarding the definitive chemical formula and molecular weight are not publicly available, an estimated molecular weight of approximately 125,000 Da has been noted.

[7] Further detailed physicochemical properties are not yet disclosed in the public domain.

Table 1: Key Structural and Chemical Characteristics of **Zovodotin** 

| Property                                | Description                                                                                                                                |
|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| International Nonproprietary Name (INN) | Zanidatamab Zovodotin[1]                                                                                                                   |
| Synonyms                                | ZW49, ZW-49[1][3]                                                                                                                          |
| Antibody Component                      | Zanidatamab (ZW25), a humanized IgG1-like bispecific antibody[1][2][7]                                                                     |
| Target                                  | Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2)[1]                                                                                   |
| Binding Epitopes                        | Two distinct non-overlapping epitopes on the extracellular domains (ECD2 and ECD4) of HER2[1][4]                                           |
| Payload Component                       | A novel auristatin derivative (ZD02044)[5]                                                                                                 |
| Linker Type                             | Proprietary cleavable 1-maleimido-3,6,9-trioxadodecan-12-oyl-valyl-citrullyl linker[1]                                                     |
| Drug-to-Antibody Ratio (DAR)            | An average of 2[2]                                                                                                                         |
| Molecular Formula (Estimated)           | C5553H8548O1723N1482S36[7]                                                                                                                 |
| Molecular Weight (Estimated Average)    | 125,000 Da[7]                                                                                                                              |
| Mechanism of Action                     | Dual HER2 signal blockade, receptor clustering and internalization, and intracellular delivery of a cytotoxic auristatin payload.[1][6][8] |



## **Mechanism of Action and Signaling Pathways**

**Zovodotin**'s therapeutic effect is multi-faceted, leveraging both the properties of its bispecific antibody and the potent cytotoxicity of its payload.

- Dual HER2 Blockade and Receptor Modulation: By binding to two distinct HER2 epitopes,
   Zovodotin induces the clustering and subsequent internalization of HER2 receptors from the cell surface. This dual blockade effectively inhibits downstream HER2 signaling pathways that are critical for tumor cell proliferation and survival.[1]
- Enhanced Internalization and Payload Delivery: The biparatopic binding of zanidatamab leads to robust internalization of the ADC-HER2 complex.[4] Once inside the cell, the cleavable linker is processed, releasing the auristatin payload.
- Cytotoxicity via Microtubule Disruption: The released auristatin payload then exerts its
  cytotoxic effect by inhibiting tubulin polymerization, leading to a disruption of the microtubule
  network. This induces cell cycle arrest, primarily in the G2/M phase, and ultimately triggers
  apoptosis.[6]
- Immunogenic Cell Death: The unique design of **Zovodotin** also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[1]





Click to download full resolution via product page

Figure 1: **Zovodotin**'s Mechanism of Action



#### **Clinical and Preclinical Data**

**Zovodotin** has been evaluated in a first-in-human, Phase 1 clinical trial (NCT03821233) in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Results (NCT03821233)

| Parameter                                | Finding                                                                                                                                                                                                                                                                                                                  |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                       | 77 patients with heavily pretreated, locally advanced or metastatic HER2-expressing solid cancers, including breast cancer, gastroesophageal adenocarcinoma (GEA), and other solid tumors.[2]                                                                                                                            |
| Dosing Regimens                          | Investigated weekly, every 2 weeks, and every 3 weeks (Q3W) schedules. The dose-expansion cohort received 2.5 mg/kg Q3W.[2]                                                                                                                                                                                              |
| Confirmed Objective Response Rate (cORR) | In 29 evaluable patients treated with the 2.5 mg/kg Q3W regimen, the cORR was 31%.[2] For specific tumor types at this dose, the cORR was 13% in breast cancer, 37% in GEA, and 40% in other solid cancers.[2]                                                                                                           |
| Disease Control Rate (DCR)               | The DCR in the 29 patients on the 2.5 mg/kg Q3W regimen was 72%.[2]                                                                                                                                                                                                                                                      |
| Safety and Tolerability                  | Zovodotin demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were keratitis (43%), alopecia (17%), and diarrhea (30%).[2] The maximum tolerated dose (MTD) was not reached in the dose-escalation portion of the study.[2] No treatment-related deaths were reported.[2] |

It is important to note that Zymeworks has since discontinued the clinical development program for zanidatamab **zovodotin** to reallocate resources.



## **Experimental Protocols**

Detailed experimental protocols for the clinical and preclinical evaluation of **Zovodotin** are not fully available in the public domain. However, the Phase 1 clinical trial design provides insight into the methodology for assessing its safety and efficacy in humans.

Phase 1 Clinical Trial (NCT03821233) Methodology Overview:

- Study Design: A first-in-human, multicenter, open-label, dose-escalation, and doseexpansion study.[1][2]
- Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of **Zovodotin**.
   [2]
- Secondary Objectives: To evaluate the antitumor activity of **Zovodotin** in patients with HER2-expressing cancers.[2]
- Patient Eligibility: Patients with locally advanced (unresectable) or metastatic HER2expressing cancers who were refractory to standard therapies. An ECOG performance status of 0 or 1 was required.[1][2]
- Dose Escalation Design: A 3+3 design was utilized to evaluate different dosing schedules (weekly, every 2 weeks, and every 3 weeks).[2]
- Dose Expansion Cohorts: Enrolled patients with HER2-positive breast cancer, HER2-positive gastroesophageal adenocarcinoma, and other HER2-positive solid tumors at the determined expansion dose of 2.5 mg/kg every 3 weeks.
- Response Assessment: Tumor responses were evaluated according to standard criteria.





Click to download full resolution via product page

Figure 2: Phase 1 Clinical Trial Workflow



#### Conclusion

**Zovodotin** is a thoughtfully designed bispecific antibody-drug conjugate with a multi-pronged mechanism of action against HER2-expressing cancers. Its biparatopic targeting of HER2, combined with a potent auristatin payload, demonstrated encouraging antitumor activity and a manageable safety profile in early-phase clinical trials. Although its clinical development has been discontinued, the innovative design and the data generated from its evaluation provide valuable insights for the future development of next-generation antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. zymeworks.com [zymeworks.com]
- 6. Zanidatamab zovodotin Zymeworks AdisInsight [adisinsight.springer.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Zanidatamab Zovodotin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Zovodotin: A Technical Deep Dive into a Novel Bispecific Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831927#zovodotin-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com